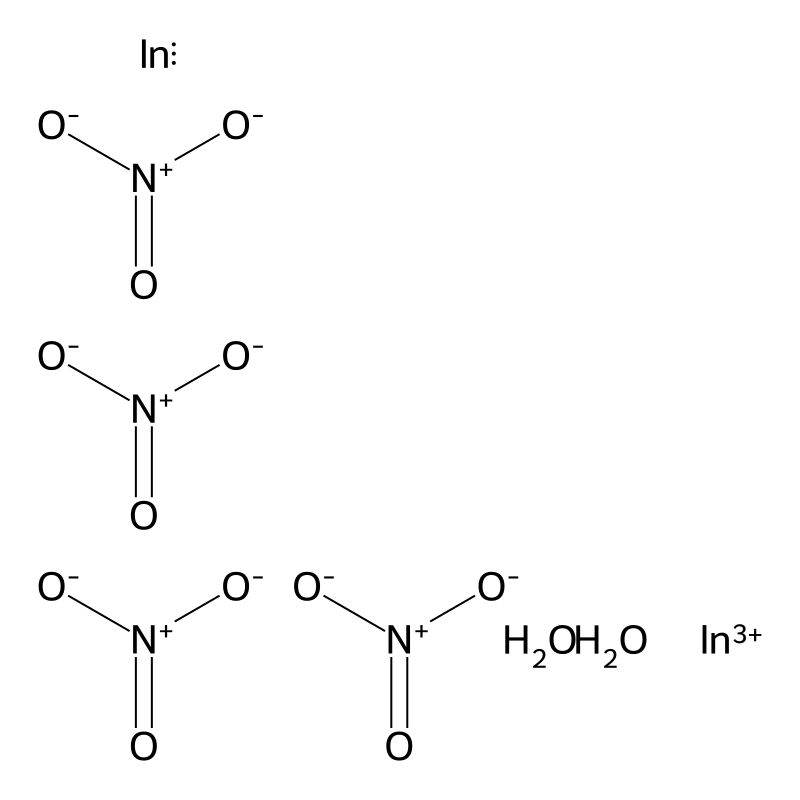

Nitric acid, indium(3+) salt, hydrate (9CI)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for Indium-Based Materials

Indium nitrate hydrate is a soluble source of Indium (III) ions (In³⁺). Inorganic and organic research often utilizes Indium precursors for the synthesis of various materials with unique properties. For instance, Indium tin oxide (ITO) is a transparent conducting oxide widely used in optoelectronic devices like solar cells and touch screens. Indium nitrate hydrate can be a starting material for preparing Indium oxide nanoparticles, which can be further processed into ITO thin films [].

Study of Lanthanide Activation

Indium (III) shares some properties with Lanthanide metals. Research on Lanthanides often involves studying their activation for various applications such as catalysis or luminescence. Indium nitrate hydrate, due to its solubility and ease of processing, could potentially be used as a model compound to investigate activation processes relevant to Lanthanide research [].

Solid-State Ionic Conductors

Certain hydrates, including some metal nitrates, can exhibit interesting ionic conductivity properties. Research in this field explores materials that can efficiently conduct ions and have potential applications in solid-state batteries or fuel cells. While specific research on Indium nitrate hydrate's conductivity is not widely documented, investigations into its ionic conductivity properties could be a potential area of scientific exploration [].

Nitric acid, indium(3+) salt, hydrate (9CI) is a chemical compound with the molecular formula and a molecular weight of approximately 513.6862 g/mol. This compound typically appears as a solid and is known for its role in various

- Oxidation Reactions: This compound can act as an oxidizing agent in redox reactions, facilitating the transfer of electrons from one species to another. It is often involved in reactions where it oxidizes other materials while being reduced itself.

- Complex Formation: It can form complexes with various ligands due to the presence of the indium ion, which can coordinate with different donor atoms .

- Hydrolysis: Under certain conditions, it may undergo hydrolysis to release nitric acid and form indium hydroxide .

Nitric acid, indium(3+) salt, hydrate (9CI) can be synthesized through various methods:

- Direct Reaction: The most straightforward method involves reacting indium oxide or indium metal with nitric acid. This reaction typically results in the formation of indium nitrate followed by hydration.

- Precipitation Method: Another method involves precipitating indium salts from solutions containing indium ions and nitrates. This can be achieved by adding a suitable counterion that forms an insoluble compound.

Nitric acid, indium(3+) salt, hydrate (9CI) has several applications across various fields:

- Analytical Chemistry: It is used as a reagent for the analysis of other compounds due to its oxidizing properties.

- Materials Science: The compound can be utilized in the synthesis of indium-based materials used in electronics and optoelectronics.

- Medical

Interaction studies involving nitric acid, indium(3+) salt, hydrate (9CI) primarily focus on its reactivity with other chemical species. Research indicates that this compound can interact with various ligands and solvents, affecting its stability and reactivity. Additionally, studies on its biological interactions are essential for understanding its potential toxicity and therapeutic uses.

Several compounds share similarities with nitric acid, indium(3+) salt, hydrate (9CI). Here are some notable examples:

Uniqueness of Nitric Acid, Indium(3+) Salt, Hydrate (9CI)

Nitric acid, indium(3+) salt, hydrate (9CI) is unique due to its combination of properties as both an oxidizing agent and a source of indium ions. Its ability to form stable complexes and participate in redox reactions distinguishes it from other similar compounds. Additionally, its potential applications in medical imaging and materials science highlight its significance in both research and practical applications.

The study of indium(III) nitrate hydrate dates to the early 20th century, when initial syntheses involved dissolving metallic indium in concentrated nitric acid, yielding hydrated nitrate salts through the reaction:

$$

\text{In} + 4\text{HNO}3 \rightarrow \text{In(NO}3\text{)}3 + \text{NO} + 2\text{H}2\text{O} \quad \text{}.

$$

Early structural characterization efforts focused on identifying hydration states, with the pentahydrate $$ \text{In(NO}3\text{)}3 \cdot 5\text{H}2\text{O} $$ confirmed as the only crystallographically verified form. This compound’s octahedral coordination geometry, featuring $$[\text{In(NO}3\text{)(H}2\text{O)}5]^{2+}$$ centers, was resolved via X-ray diffraction, establishing a foundation for understanding its reactivity.

The mid-20th century saw advancements in anhydrous synthesis methods, such as reacting indium(III) chloride with dinitrogen pentoxide, though reproducibility challenges persisted due to hygroscopicity. By the 2000s, Raman and infrared spectroscopy enabled detailed analysis of aqueous indium(III) nitrate solutions, revealing the coexistence of inner-sphere $$[\text{In(OH}2\text{)}5\text{ONO}2]^{2+}$$ and outer-sphere $$[\text{In(OH}2\text{)}6^{3+} \cdot \text{NO}3^-]$$ complexes in concentrated solutions. These findings underscored the compound’s dynamic solvation behavior, critical for optimizing its use in solution-based material synthesis.

Significance in Contemporary Materials Science

Indium(III) nitrate hydrate is indispensable in fabricating advanced materials, particularly TCOs like indium tin oxide (ITO). A 2022 study demonstrated its utility in solution-processed doped indium oxide thin films, where hafnium- or molybdenum-doped variants achieved carrier concentrations exceeding $$10^{20} \, \text{cm}^{-3}$$ and optical transmittance >85% in the visible spectrum. Such performance is vital for touchscreens, solar cells, and flexible electronics.

Additionally, its role as a catalyst precursor has been explored in organic synthesis and oxidation reactions. Sigma-Aldrich lists indium(III) nitrate hydrate as a catalyst for cross-coupling reactions, leveraging indium’s ability to modulate electron transfer processes. The compound’s compatibility with wet-chemical methods also facilitates the production of indium oxide nanoparticles, which exhibit tunable bandgaps for photocatalytic applications.

Table 1: Key Applications of Indium(III) Nitrate Hydrate in Materials Science

Current Research Challenges and Opportunities

Despite its utility, several challenges hinder the optimal use of indium(III) nitrate hydrate:

- Hydration State Variability: The undefined stoichiometry of water molecules ($$x$$ in $$ \text{In(NO}3\text{)}3 \cdot x\text{H}2\text{O} $$) complicates reproducibility. For instance, the pentahydrate’s decomposition at $$240^\circ \text{C}$$ to $$ \text{In}2\text{O}_3 $$ necessitates precise thermal control during calcination.

- Solution Chemistry Complexity: In concentrated nitrate solutions, the equilibrium between $$[\text{In(OH}2\text{)}6]^{3+}$$ and $$[\text{In(NO}3\text{)}4]^-$$ species affects nucleation kinetics, leading to inconsistent film morphologies.

- Doping Efficiency Limits: Achieving high dopant incorporation without phase segregation remains problematic. Zirconium-doped In₂O₃ films, for example, exhibit reduced mobility at >2.5 mol% dopant concentrations due to lattice strain.

Opportunities lie in advanced characterization techniques, such as in situ X-ray absorption spectroscopy, to monitor hydration dynamics, and machine learning to optimize doping protocols.

Crystallographic Analysis of Indium(III) Nitrate Hydrates

The structural characterization of indium(III) nitrate hydrates reveals a complex crystallographic framework dominated by the pentahydrate form. The most comprehensively studied structure is the indium(III) nitrate pentahydrate, which crystallizes in the monoclinic crystal system with space group P 1 21/c 1 [1] [2]. The unit cell parameters are a = 10.3396 ± 0.001 Å, b = 9.1777 ± 0.0009 Å, and c = 11.246 ± 0.0011 Å, with angles α = 90°, β = 91.063 ± 0.001°, and γ = 90° [2]. The calculated cell volume is 1066.99 ± 0.18 ų, and the structure was determined at 100 ± 2 K [2].

X-ray diffraction analysis demonstrates that the pentahydrate structure consists of octahedral [In(NO₃)(H₂O)₅]²⁺ centers coupled with two nitrate anions [1] [3]. The crystallographic investigation reveals that only the pentahydrate has been structurally verified through comprehensive X-ray analysis, making it the most thoroughly characterized form of indium(III) nitrate hydrate [1]. The refinement parameters show a residual factor for all reflections of 0.0249 and a weighted residual factor of 0.0553 [2].

Comparative crystallographic studies of indium(III) nitrate complexes demonstrate significant structural variations. In the cationic complex In(NO₃)(H₂O)₅₂, the indium coordination number equals seven due to symmetric chelate bidentate coordination of the nitrate ion and five water molecules [3]. This represents a departure from the typical six-coordinate geometry commonly observed in indium(III) complexes.

Investigation of Variable Hydration States

The hydration behavior of indium(III) nitrate exhibits remarkable diversity, with documented hydration states ranging from anhydrous to hexahydrate forms. The pentahydrate (In(NO₃)₃·5H₂O) contains 23.1% water content and maintains thermal stability up to 100-150°C [4]. The trihydrate form (In(NO₃)₃·3H₂O) contains 15.2% water and demonstrates stability under normal conditions up to 100-120°C [5] [6].

Industrial applications have identified three primary hydration variants with distinct properties. The anhydrous form (In(NO₃)₃) is preferred for applications requiring precise water content control and exhibits the highest indium percentage at 38.2% [7]. The trihydrate offers enhanced stability under ambient conditions with 32.4% indium content, while the 4.5-hydrate variant provides lower hygroscopicity with 30.1% indium content [7].

Thermal decomposition studies reveal that indium(III) nitrate trihydrate undergoes a two-step decomposition process, ultimately yielding indium(III) oxide (In₂O₃) at 240°C [8] [9]. The initial dehydration occurs at temperatures between 100-150°C, followed by nitrate decomposition at higher temperatures [8]. The thermal stability varies significantly with hydration state, with the hexahydrate form being the most thermally labile, decomposing at 80-100°C [10].

Coordination Environments of Indium(III) Centers

The coordination chemistry of indium(III) in nitrate complexes demonstrates considerable structural diversity, with coordination numbers ranging from four to seven. The most prevalent coordination environment is octahedral with a coordination number of six, as observed in the [In(H₂O)₆]³⁺ cation [11] [12]. This hexaaquaindium(III) ion exhibits octahedral symmetry (Oₕ) and is stable in acidified perchlorate solutions [11] [12].

Spectroscopic investigations using Raman and infrared spectroscopy have identified characteristic vibrational modes for the hexaaquaindium(III) ion. The Raman spectra reveal a strongly polarized mode at 487 cm⁻¹ assigned to ν₁(a₁ₘ), and two depolarized modes at 420 cm⁻¹ and 306 cm⁻¹ corresponding to ν₂(eₘ) and ν₅(f₂ₘ), respectively [11] [12] [13].

In concentrated indium(III) nitrate solutions, the coordination environment undergoes significant modification. The indium(III) ion exists as both an inner-sphere complex [In(H₂O)₅ONO₂]²⁺ and an outer-sphere complex [In(H₂O)₆]³⁺·NO₃⁻ [11] [12] [13]. Upon dilution, the inner-sphere complex dissociates, and the outer-sphere complex predominates [11] [12].

Corner-sharing octahedral dimers have been identified as the predominant precursor structure in solution when indium nitrates are dissolved in water, isopropanol, or ethanol at room temperature [14]. These structures contradict previous studies that suggested monomeric species or larger Keggin clusters, demonstrating the complex nature of indium(III) coordination in solution [14].

Formation of Anionic and Cationic Indium(III) Nitrate Complexes

The formation of complex ionic species represents a significant aspect of indium(III) nitrate chemistry. In the presence of excess nitrate ions, indium(III) nitrate converts to the tetrahedral [In(NO₃)₄]⁻ anion [1] [15]. This anionic complex formation is concentration-dependent and occurs under specific solution conditions with high nitrate concentrations [1].

The cationic complex [In(NO₃)(H₂O)₅]²⁺ demonstrates a seven-coordinate indium center with pentagonal bipyramidal geometry [3]. The coordination environment comprises one bidentate nitrate ligand and five water molecules, representing a unique structural arrangement among indium(III) complexes [3]. This cationic species coexists with two uncoordinated nitrate anions in the crystal lattice, maintaining charge neutrality [3].

Complex formation studies have identified multiple coordination modes for nitrate ligands in indium(III) systems. Monodentate nitrate coordination is observed in octahedral complexes, while bidentate chelating coordination occurs in seven-coordinate systems [3] [16]. The coordination behavior depends on solution conditions, with temperature and concentration playing crucial roles in determining the predominant species [11] [12].